N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
The molecule contains two methoxyphenyl groups (at positions 3-chloro-4-methoxy and 4-methoxy) and a thioacetamide linker, which contribute to its unique electronic and steric properties. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse pharmacological applications, including kinase inhibition and antimicrobial activity .
Properties
CAS No. |
1207059-97-9 |
|---|---|
Molecular Formula |
C23H19ClN6O3S |
Molecular Weight |
494.95 |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O3S/c1-32-16-6-3-14(4-7-16)18-12-19-22-26-27-23(29(22)9-10-30(19)28-18)34-13-21(31)25-15-5-8-20(33-2)17(24)11-15/h3-12H,13H2,1-2H3,(H,25,31) |
InChI Key |
YIXWBTBKDRNDHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=C(C=C5)OC)Cl)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological potential, supported by relevant data tables and case studies.
Chemical Structure
The compound features a triazole moiety, which is known for its diverse pharmacological properties. The presence of chloro and methoxy substituents enhances its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Triazole Core : This can be achieved by reacting appropriate pyrazole derivatives with thioketones.
- Acetamide Formation : The final step involves acetamide formation through the reaction of the triazole derivative with acetic anhydride or acetic acid in the presence of a base.
The biological activity of this compound primarily stems from its interaction with various molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, particularly in cancer and inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The IC50 values were notably lower than those of standard chemotherapeutics.
- Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase .
Antibacterial Activity
The compound exhibits notable antibacterial properties against various pathogens:
- Efficacy Tests : It showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Mechanism : The antibacterial action is likely due to disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | IC50/MIC Values | References |
|---|---|---|---|
| Anticancer | MDA-MB-231, A549 | < 20 µM | , |
| Antibacterial | S. aureus, E. coli | 10 µg/mL | , |
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, the compound was tested against A549 lung cancer cells. Results indicated that it significantly reduced cell viability through apoptosis induction, evidenced by increased levels of cleaved PARP and caspase-3 .
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial effects against drug-resistant strains of bacteria. The compound was effective in inhibiting growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new therapeutic agent in combating resistant infections .
Scientific Research Applications
-
Anticancer Potential :
- Compounds similar to N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide have been studied for their anticancer properties. Research suggests that the incorporation of the pyrazolo-triazole structure may enhance the ability to inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression .
- For instance, pyrazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
-
Antimicrobial Activity :
- The thioacetamide moiety is known to enhance the antimicrobial properties of compounds. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could potentially serve as a lead compound in the development of new antibiotics.
- Enzyme Inhibition :
Anticancer Studies
A study evaluated a series of pyrazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with thioacetamide functionalities exhibited enhanced cytotoxicity compared to their non-thio analogs. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in cancer cells .
Antimicrobial Activity
Research on similar thioacetamide derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfur
The sulfur atom in the thioacetamide group undergoes nucleophilic displacement under basic conditions:
| Reaction Type | Reagents/Conditions | Product Outcome | Yield |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 25°C | Thioether derivatives with modified R-groups | 67–89% |
| Arylation | Aryl boronic acids, Pd(PPh₃)₄, THF | Biaryl thioethers | 61–88% |
For example, Sonogashira coupling with 4-ethylnylanisole produces alkyne-linked derivatives (61% yield) .
Oxidation of Thioether
The thioether group is oxidized to sulfone or sulfoxide derivatives:
- Sulfone Formation : Requires prolonged reaction times (12–24 h) with excess H₂O₂.
- Selectivity : Controlled by stoichiometry (1 equiv. H₂O₂ for sulfoxide; 2+ equiv. for sulfone).
Demethylation of Methoxy Groups
Methoxy groups on aromatic rings undergo demethylation under acidic or oxidative conditions:
- Reaction proceeds at 80–100°C, yielding phenolic derivatives.
Cyclization Under Acidic Conditions
The acetamide sidechain participates in intramolecular cyclization:
- Reagent : POCl₃ or PPA (polyphosphoric acid) at 120°C.
- Product : Oxazole or thiazole-fused heterocycles .
Cross-Coupling Reactions
The pyrazine and triazole rings enable catalytic cross-coupling:
| Reaction Type | Conditions | Example Product | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 4-Methoxyphenyl-substituted analogs | 73–91% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated derivatives for kinase targeting | 58–76% |
For instance, coupling with 4-methoxyphenylboronic acid yields biaryl products (88% yield) .
Functional Group Transformations
- Hydrolysis of Nitrile : The nitrile group in intermediates is hydrolyzed to carboxylic acids using H₂SO₄/H₂O (70–85% yield) .
- Reduction of Enaminonitrile : NaBH₄ in EtOH reduces enaminonitrile moieties to amines (62% yield).
Technical Considerations
- Purification : Silica gel chromatography (hexanes/EtOAc or CHCl₃/EtOAc) is critical due to polar byproducts .
- Monitoring : TLC (Rf = 0.3–0.5 in 9:1 hexanes/EtOAc) and HPLC (C18 column, MeCN/H₂O gradient) ensure reaction completion.
Stability and Reactivity Insights
- pH Sensitivity : The thioacetamide group degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.
- Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
Comparison with Similar Compounds
Pyrazolo-Triazolo-Pyrazine Derivatives
Compounds such as 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) and 9-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16b) share the pyrazolo-triazolo core but differ in substituents. These derivatives exhibit high thermal stability (mp >340°C) due to nitro and halogen groups, which enhance π-π stacking and intermolecular interactions . In contrast, the target compound’s methoxy groups likely reduce crystallinity but improve solubility, a critical factor for bioavailability.
Triazolo-Thioacetamide Analogues
Compounds like 2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide and 2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide () feature a thioacetamide moiety similar to the target compound. However, their pyridazine rings (vs.
Physicochemical and Pharmacological Properties
Key Observations :
- Methoxy vs. Nitro Groups : Methoxy substituents (target compound) improve solubility but may reduce thermal stability compared to nitro groups in 16a/b .
- Thioacetamide Linker : The -S-CH₂-C(=O)-NH- group in the target compound and derivatives enhances metal-binding capacity, a trait leveraged in enzyme inhibition .
Bioactivity Insights
- Kinase Inhibition : The pyrazolo-triazolo-pyrazine scaffold resembles ATP-competitive kinase inhibitors, where the methoxyphenyl groups could occupy hydrophobic pockets .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3-chloro-4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide?
- The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:
- Core formation : Condensation of pyrazolo and triazolo moieties under reflux with catalysts like Lewis acids (e.g., ZnCl₂) in ethanol or DMF .
- Thioacetamide linkage : Reaction of the triazolo-pyrazine intermediate with α-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the thioether group .
- Purification : Column chromatography or recrystallization from ethanol/DMSO mixtures to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 508.1) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) .
Q. How does the substitution pattern on the phenyl rings affect solubility and reactivity?
- Methoxy groups : Enhance solubility in polar solvents (e.g., DMSO, ethanol) via hydrogen bonding .
- Chloro substituents : Increase electrophilicity, facilitating nucleophilic substitution reactions (e.g., Suzuki couplings) .
- Steric effects : Bulkier substituents (e.g., 4-methoxyphenyl) may hinder reactivity at the triazolo nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for this compound across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability tests : Use liver microsomes to assess whether conflicting in vitro/in vivo results stem from rapid degradation .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophoric groups .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Catalyst screening : Test alternatives to ZnCl₂ (e.g., FeCl₃) to reduce side reactions during triazolo-pyrazine formation .
- Solvent optimization : Replace DMF with acetonitrile to improve reaction kinetics and reduce tar formation .
- Process monitoring : Use in-situ IR or HPLC to track intermediate formation and halt reactions at ~90% conversion to avoid byproducts .
Q. How does the compound’s structure influence its pharmacokinetic properties?
- LogP calculations : Predicted logP ~2.8 (via ChemDraw) suggests moderate blood-brain barrier penetration but may limit aqueous solubility .
- Metabolic hotspots : The thioether linkage is prone to oxidation; consider prodrug strategies (e.g., masking with acetyl groups) .
- Protein binding : Molecular docking studies indicate strong binding to serum albumin via hydrophobic interactions with the triazolo core .
Q. What computational methods are effective for predicting SAR (Structure-Activity Relationships)?
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfur atom in thioether) .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to optimize binding affinity .
- QSAR models : Use datasets of triazolo-pyrazine analogs to correlate substituents (e.g., chloro position) with IC₅₀ values .
Contradictory Data Analysis
Q. Why do some studies report high cytotoxicity while others show negligible effects?
- Dose dependency : Cytotoxicity may emerge only at high concentrations (>50 μM) due to off-target kinase inhibition .
- Cell-specific pathways : Variability in efflux pump expression (e.g., P-gp) affects intracellular accumulation .
- Redox activity : The thioether group may induce oxidative stress in certain cell types (e.g., neuronal cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
